2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate
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Overview
Description
2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine atoms, a benzoate group, and an imino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate typically involves the reaction of 2,6-dibromobenzaldehyde with 2-methylaniline in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by evaporation of the solvent and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The imino group can be oxidized to form corresponding oxo compounds.
Reduction Reactions: The imino group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium thiolate or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl benzoates with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include oxo derivatives of the original compound.
Reduction Reactions: Products include amine derivatives of the original compound.
Scientific Research Applications
2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the imino group play a crucial role in binding to these targets, leading to inhibition or activation of specific biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate is unique due to the presence of both bromine atoms and an imino group attached to the phenyl ring This combination of functional groups imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
Properties
Molecular Formula |
C21H15Br2NO2 |
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Molecular Weight |
473.2 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(2-methylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C21H15Br2NO2/c1-14-7-5-6-10-19(14)24-13-15-11-17(22)20(18(23)12-15)26-21(25)16-8-3-2-4-9-16/h2-13H,1H3 |
InChI Key |
GSLNPZWDORLVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC(=C(C(=C2)Br)OC(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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